molecular formula C12H27Cl2N3 B1456348 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1219957-74-0

1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Cat. No.: B1456348
CAS No.: 1219957-74-0
M. Wt: 284.27 g/mol
InChI Key: MSHUAEDBEWSFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride ( 1219957-74-0) is a high-value chemical building block in organic synthesis and pharmaceutical research . This compound features a piperazine ring substituted with a methyl group and a piperidine-containing ethyl chain, a structural motif common in various pharmacologically active molecules . The dihydrochloride salt form enhances its stability and solubility, making it suitable for various experimental conditions. As a versatile scaffold, its primary research applications include serving as a key intermediate in the design and synthesis of novel compounds for medicinal chemistry programs . Piperazine derivatives are known to interact with biological targets such as the GABA receptor , and this compound can be utilized to explore structure-activity relationships or to develop potential therapeutic agents. It is supplied with a certificate of analysis to ensure defined quality and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-4-12-2-5-13-6-3-12;;/h12-13H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUAEDBEWSFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities, particularly in the central nervous system. This compound exhibits notable interactions with various neurotransmitter systems, making it a candidate for therapeutic applications in anxiety and neurodegenerative disorders.

  • Molecular Formula: C11H25Cl2N3
  • Molecular Weight: 270.24 g/mol
  • Structure: The compound features a piperazine ring substituted with a piperidine moiety, which contributes to its unique pharmacological profile.

This compound primarily acts as a GABA receptor agonist . This interaction is crucial for modulating GABAergic signaling pathways, leading to various cellular effects including:

  • Induction of flaccid paralysis in parasites.
  • Modulation of neurotransmitter systems, particularly serotonin (5-HT1A and 5-HT2A receptors) and dopamine.

Anxiolytic Effects

Research indicates that this compound may possess anxiolytic properties, influencing mood and anxiety through its interactions with serotonin receptors. It has been shown to enhance the binding affinity to these receptors, which is critical for its potential use in treating anxiety disorders.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests a role in protecting neuronal health.

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperazine compounds, including this one, exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria, although specific data for this compound's activity is still emerging .

Study on Antinociceptive Effects

A study explored the antinociceptive properties of piperazine derivatives, including this compound. The results indicated that these compounds could effectively reduce pain responses in animal models, suggesting their potential use in pain management therapies .

Interaction with Receptors

Docking studies have revealed that this compound binds selectively to serotonin receptors. This selectivity is attributed to the structural features of the piperazine and piperidine rings, which enhance its pharmacological efficacy compared to other similar compounds .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-MethylpiperazinePiperazine ringAnxiolytic effects
1-(2-Pyridinyl)ethylpiperazinePyridine ringAntidepressant properties
1-Methyl-4-(2-pyridinyl)ethylpiperazinePyridine moietyNeuroprotective effects
1-(4-Methoxyphenyl)-piperazineAromatic substitutionAnalgesic properties

The unique combination of piperidine and piperazine structures in this compound enhances its selectivity towards serotonin receptors compared to other compounds listed above.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride is characterized by its unique molecular structure, which includes both piperazine and piperidine moieties. Its chemical formula is C12H20N32HClC_{12}H_{20}N_3\cdot 2HCl, with a molecular weight of approximately 284.27 g/mol. The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for biological applications.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals targeting the central nervous system (CNS). Its structural similarities to other bioactive compounds make it a valuable building block for developing new therapeutic agents.

Biological Research

This compound has been studied extensively for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that it may act as an anxiolytic agent , modulating mood and anxiety through selective binding to serotonin receptors (5-HT1A and 5-HT2A subtypes). Additionally, its potential neuroprotective properties are being explored for treating neurodegenerative diseases.

Industrial Applications

Beyond medicinal uses, this compound is utilized in polymer production and other industrial applications requiring piperazine derivatives as precursors.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anxiolytic Activity : Investigations into its binding affinities reveal that it may effectively influence mood disorders by interacting with specific serotonin receptors.
  • Neuroprotective Effects : Preliminary research suggests that it could offer protective benefits against neurodegeneration, warranting further exploration in clinical settings .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The ethyl-piperidinyl linker in the target compound distinguishes it from simpler analogs like CAS 1219979-73-3, which lacks the ethyl spacer. This linker may enhance conformational flexibility, improving receptor interaction .
  • Aromatic substituents (e.g., dichlorophenyl in BD1063, bis(fluorophenyl) in GBR 12909) increase lipophilicity, promoting blood-brain barrier penetration, whereas the piperidinyl group in the target compound may favor interactions with sigma or adrenergic receptors .

Pharmacological Targets :

  • Sigma-1 receptors : BD1063 and the target compound share sigma-1 affinity, but the latter’s piperidinyl group may confer selectivity for subtypes or downstream signaling pathways .
  • Dopamine transporters (DAT) : GBR 12909 is a potent DAT inhibitor, while the target compound’s activity here remains uncharacterized, suggesting divergent applications .

Preparation Methods

Stepwise Procedure:

Step Description Reagents/Conditions Outcome
S1 Condensation N-methylpiperazine + N-Boc-piperidin-4-one + solvent A + alkali Formation of imine intermediate mixture
S2 Reduction Addition of sodium dithionite (Na2S2O4) in batches, heating at constant temperature, filtration Intermediate compound obtained after solvent removal and extraction
S3 Acidification Intermediate dissolved in methanol, dropwise addition of saturated HCl in methanol, stirring at room temperature for 2 hours, filtration, washing with absolute methanol, drying at 50°C 1-methyl-4-(4-piperidinyl)piperazine hydrochloride as white solid

Reaction Conditions Example:

  • N-methylpiperazine (9 g), N-Boc-piperidin-4-one (15 g), methanol (50 mL), methylene chloride (50 mL), sodium carbonate (8.25 g), sodium dithionite (26.8 g).
  • Heating at 40°C for 4 hours during reduction.
  • Final acidification at room temperature with saturated HCl/methanol.

Yields:

  • Intermediate compound: ~19.9 g (brown oily liquid).
  • Final dihydrochloride salt: ~4.2 g from 5 g intermediate (example 1), or 5.9 g from 6.8 g intermediate (example 2).

This method emphasizes batchwise addition of reducing agent and controlled temperature to optimize yield and purity.

Alternative Synthetic Routes and Reagents

Other literature sources describe multi-step syntheses involving:

  • Reductive amination using sodium tris(acetoxy)borohydride in dichloromethane/acetic acid at room temperature for 3 hours.
  • Catalytic hydrogenation with palladium on activated charcoal in methanol under hydrogen atmosphere for 2 hours at room temperature.
  • Use of protecting groups such as Boc (tert-butoxycarbonyl) to facilitate selective reactions on piperidine nitrogen atoms.

These methods typically involve:

Step Reagents/Conditions Purpose
Reductive amination Sodium tris(acetoxy)borohydride, acetic acid, dichloromethane, 20°C, 3 h Formation of secondary amine linkage
Catalytic hydrogenation Pd/C, H2 gas, methanol, 20°C, 2 h Removal of protecting groups or reduction of intermediates

This two-step protocol is efficient for preparing 1-(1-methyl-4-piperidinyl)piperazine, a close analog, which can be further converted to the dihydrochloride salt.

Comparative Summary of Preparation Methods

Feature Patent CN115124457B Method Alternative Reductive Amination/Hydrogenation Method
Starting materials N-methylpiperazine, N-Boc-piperidin-4-one N-methylpiperazine, ketone/aldehyde derivative
Reducing agent Sodium dithionite (Na2S2O4) Sodium tris(acetoxy)borohydride, Pd/C hydrogenation
Solvents Methanol, methylene chloride Dichloromethane, methanol
Reaction temperature 20–40°C Room temperature (~20°C)
Reaction time 4 h reduction + 2 h acidification 3 h reductive amination + 2 h hydrogenation
Yield Moderate to good (~60–85%) Good yields reported, dependent on scale
Advantages Simple, low energy, cost-effective Mild conditions, high selectivity

Research Findings and Notes

  • The use of sodium dithionite as a reducing agent in the patented method allows for controlled reduction of the imine intermediate without harsh conditions, minimizing side reactions and impurities.
  • Acidification with saturated hydrogen chloride in methanol efficiently converts the free base intermediate into the dihydrochloride salt, which precipitates as a white solid, facilitating purification.
  • Alternative methods employing sodium tris(acetoxy)borohydride offer mild reductive amination conditions, often preferred for sensitive substrates.
  • Catalytic hydrogenation steps are useful for removing protecting groups or reducing unsaturated intermediates, ensuring the final product's structural integrity.
  • The choice of solvents and reaction parameters is critical for optimizing yield and purity, with methanol and methylene chloride commonly used for extraction and reaction media.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis involves multi-step reactions starting with piperidine and piperazine derivatives. A common approach includes alkylation of 4-propan-2-ylphenol with 2-chloroethanol, followed by coupling with 1-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF). Optimization parameters:

  • Temperature : 60–80°C
  • Solvent : Ethanol for improved solubility
  • Catalyst : Potassium carbonate as a base (yields 70–85%)
    • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves ≥95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.4–3.1 ppm).
  • HPLC : Reverse-phase C18 column with UV detection (λ=254 nm); mobile phase: acetonitrile/0.1% TFA (70:30), retention time ~8.2 min.
  • Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 310.2 (C₁₃H₂₅N₃Cl₂).
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Q. What environmental factors influence the compound’s stability, and how should it be stored for long-term use?

  • Stability Factors :

  • pH : Optimal stability at pH 4–6 in aqueous solutions.
  • Light/Oxygen : Degrades under prolonged exposure; store in amber vials under argon.
    • Storage Recommendations :
  • Solid Form : -20°C in desiccated conditions (silica gel).
  • Solutions : Freeze at -20°C; use within 7 days at 25°C .

Advanced Research Questions

Q. How can structural modifications (e.g., N-methylation, halogen substitution) enhance blood-brain barrier (BBB) permeability and metabolic stability?

  • Key Modifications :

  • N-Methylation : Increases logP by 0.5 units (logP 1.8 → 2.3), improving BBB penetration (PAMPA-BBB Pe ≈ 15×10⁻⁶ cm/s).
  • 4-Fluoro Analogs : Show 2-fold higher microsomal stability (t₁/₂ = 45 min vs. 22 min for parent).
    • Validation Methods :
  • PAMPA Assay : Measures passive diffusion.
  • Hepatic Microsome Incubations : LC-MS/MS quantifies metabolic degradation .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities across studies?

  • Mitigation Approaches :

  • Standardized Assays : Uniform buffer conditions (Tris-HCl pH 7.4, 25°C).
  • Control Ligands : Spiperone (dopamine receptors) for data normalization.
  • Orthogonal Methods : Functional assays (cAMP accumulation) paired with computational docking.
    • Data Analysis : Meta-analysis of Ki values using Cohen’s d statistic identifies outliers .

Q. How can in silico modeling guide the design of analogs with improved selectivity for serotonin receptors?

  • Computational Strategies :

  • Homology Modeling : Build 5-HT2A receptor models using X-ray templates (PDB 6A93).
  • Molecular Dynamics (MD) : Simulate ligand binding (100 ns trajectories) to identify key interactions (e.g., D3.32 salt bridge).
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., -OCH₃ → -CF₃ improves selectivity by 4.2 kcal/mol).
    • Validation : Synthesize top analogs and test via IP1 accumulation assays .

Q. What advanced chromatographic techniques are recommended for analyzing degradation products and enantiomeric purity?

  • Techniques :

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol/diethylamine (80:20:0.1; Rs >2.0).
  • UHPLC-QTOF-MS : Acquity BEH C18 (1.7 µm), 0.1% formic acid gradient; MSE data acquisition for non-targeted degradation profiling.
    • Validation : ICH Q2(R1) guidelines (LOD 0.05%, LOQ 0.15%) .

Q. How should researchers assess off-target effects in kinase signaling pathways?

  • Methodological Considerations :

  • Kinome-Wide Screens : Test against 468 kinases (DiscoverX KINOMEscan at 10 µM).
  • Cellular Phospho-Profiling : Antibody arrays post 24-h treatment (10 µM).
  • Counter-Screening : ADP-Glo kinase assay eliminates false positives.
    • Data Interpretation : Hierarchical clustering prioritizes clinically relevant kinases (e.g., JAK2, AKT1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.